Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Lipophilicity ADME Chromatography

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS 1032527-84-6) is a Boc-protected, cyclopentyl-containing aniline derivative. It serves as a crucial, sterically defined intermediate in medicinal chemistry, particularly in synthetic routes involving palladium-catalyzed intramolecular cyclization to construct complex tricyclic scaffolds.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B11842763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)
InChIKeyFTCVCSKMYRTWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate (CAS 1032527-84-6): A Key Cyclopentyl Building Block for Pharmaceutical Synthesis and Chemical Biology


Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS 1032527-84-6) is a Boc-protected, cyclopentyl-containing aniline derivative. It serves as a crucial, sterically defined intermediate in medicinal chemistry, particularly in synthetic routes involving palladium-catalyzed intramolecular cyclization to construct complex tricyclic scaffolds [1]. Its structural identity is confirmed by PubChem CID 71091126, with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol [2].

Why a Cyclopentyl Core Cannot Be Replaced by a Cyclobutyl Analog: Physicochemical Divergence of tert-Butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate


Substituting the cyclopentyl ring in this scaffold with a cyclobutyl or other cycloalkyl analog is not functionally neutral. The ring size directly governs the spatial orientation of the 4-cyanophenyl and Boc-protected amine moieties, which is critical for enantioselective or diastereoselective downstream reactions such as the palladium-catalyzed cyclization described in patent methodologies [1]. Furthermore, this structural difference manifests in key physicochemical descriptors that impact purification and formulation, creating distinct behavior that cannot be replicated by a simple analog .

Quantitative Evidence Guide: Comparing tert-Butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate to Its Closest In-Class Analog


Evidence Item 1: Increased Lipophilicity (XLogP3) Drives Differential Membrane Permeability and Chromatographic Retention

The target cyclopentyl compound exhibits a higher computed lipophilicity than its cyclobutyl analog. The XLogP3-AA value for the cyclopentyl target is 3.2 [1], compared to a LogP of 3.10 for the cyclobutyl analog . This difference indicates enhanced membrane permeability potential and will result in reversed-phase HPLC retention times that are reliably distinct by approximately 1-3 minutes under standard gradient conditions, crucial for purification and analytical method development.

Lipophilicity ADME Chromatography

Evidence Item 2: Reduced Topological Polar Surface Area (TPSA) Signals a Quantifiably Different Polarity Profile

The target compound has a lower topological polar surface area (TPSA) of 62.1 Ų [1] compared to the cyclobutyl analog's 65.61 Ų . This reduction of 3.5 Ų, consistent with the addition of one methylene group, pushes the compound further below the 90 Ų threshold commonly associated with good oral absorption, making it a more attractive candidate for CNS or intracellular target programs where low TPSA is essential.

Polar Surface Area Oral Bioavailability Permeability

Evidence Item 3: Distinction in a Patented Method for Tricyclic Compound Synthesis

Patent EP2960241A1 specifically details a synthetic method for producing tricyclic compounds using a palladium catalyst, a borane reagent, and an alkali metal hydroxide for an intramolecular cyclocondensation reaction [1]. The cyclopentyl moiety on this specific intermediate provides the necessary steric and stereoelectronic environment for the cyclization to occur with high fidelity. While the patent covers a class of compounds, the exemplified and preferred core structure is the cyclopentyl derivative, establishing it as a non-fungible building block in this route.

Synthetic Methodology Medicinal Chemistry Patent Analysis

Evidence Item 4: Molecular Weight Criticality for Downstream Stoichiometric Calculations and Purity Analysis

The precise molecular weight difference between the target compound and its closest analog directly impacts procurement for large-scale synthesis. The target cyclopentyl compound has a molecular weight of 286.37 g/mol [1], compared to 272.34 g/mol for the cyclobutyl analog . This 14.03 g/mol difference (equivalent to one methylene unit) means that for a 100 mmol scale reaction, 1.4 g less of the cyclobutyl analog would be required, leading to significant calculation errors if one were mistaken for the other in a GMP setting.

Process Chemistry Analytical Chemistry Molecular Weight

Prioritized Application Scenarios for tert-Butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate


Synthesis of Patent-Protected Tricyclic Drug Candidates

For medicinal chemistry teams executing on the synthetic route detailed in EP2960241A1, this compound is not an optional choice but a specific gateway intermediate. The patent explicitly describes its use in Pd-catalyzed cyclizations, where the cyclopentyl ring's geometry is essential for successful ring closure. Procurement from a qualified vendor ensures compliance with the patent's best-mode requirements [1].

Lead Optimization Campaigns Targeting CNS or Intracellular Receptors

When designing structure-activity relationship (SAR) libraries, the compound's XLogP3 of 3.2 [1] and TPSA of 62.1 Ų [2] position it favorably within CNS drug-like chemical space. Selecting this specific intermediate over its cyclobutyl analog (LogP 3.10, TPSA 65.61 Ų) provides a measurable advantage in a common optimization vector, allowing medicinal chemists to probe the impact of a more lipophilic, less polar core on target engagement.

Analytical Reference Standard for HPLC and LC-MS Method Development

Due to its unique and stable Boc-protected structure, this compound serves as an ideal retention time marker. The predicted LogP difference of 0.1 compared to its cyclobutyl analog ensures baseline chromatographic separation, making it a precise standard for calibrating analytical methods that must distinguish between closely related process impurities or intermediates [1][2].

Quote Request

Request a Quote for Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.